![molecular formula C21H19NO5 B2938515 N-[3-(1,3-苯并二氧杂环-5-基)-8-甲基-4-氧代色烯-2-基]-2-甲基丙酰胺 CAS No. 883960-89-2](/img/structure/B2938515.png)
N-[3-(1,3-苯并二氧杂环-5-基)-8-甲基-4-氧代色烯-2-基]-2-甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide, commonly known as BMK-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMK-1 is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods. In
科学研究应用
药理学中的空间效应
对类似结构的研究探索了取代基的空间效应对药理作用的影响。例如,对 1-(2-甲基-1,3-苯并二氧杂环-5-基)-2-氨基丙烷及其类似物进行的研究表明,分子周围的空间位阻会显著影响其活性。这些研究阐明了分子结构中的小修饰如何影响化合物的生物活性,为更有效的药理剂的设计提供了见解 (D. Nichols 和 L. J. Kostuba,1979 年)。
超分子化学
使用苯甲酰胺衍生物研究了甲基官能度和非共价相互作用在凝胶化行为中的作用。这项研究阐明了结构修饰(例如添加甲基)如何影响化合物的物理性质,从而在材料科学中应用于创建具有特定行为的稳定凝胶 (P. Yadav 和 Amar Ballabh,2020 年)。
发光和刺激响应特性
发现具有特定结构特征的化合物表现出发光和刺激响应特性。对吡啶基取代苯甲酰胺的研究表明聚集增强发射和响应机械刺激的能力。这些特性对于开发具有传感器和光电器件潜在应用的新材料非常感兴趣 (A. Srivastava 等人,2017 年)。
抗菌活性
基于噻唑的恶二唑杂环的合成和表征显示出相当大的抗菌活性。这项研究为寻找新的抗菌剂做出了贡献,这些抗菌剂可以通过探索新的化学支架来应对抗生素耐药性的挑战 (N. Desai 等人,2016 年)。
晶体工程
苯甲酰胺衍生物的合成和研究也促进了晶体工程领域的发展,该领域的目标是通过理解分子相互作用来设计具有特定性质的材料。对这些化合物的晶体结构的研究为开发具有所需物理和化学性质的材料提供了有价值的信息 (P. Sharma 等人,2016 年)。
作用机制
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis .
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-11(2)20(24)22-21-17(13-7-8-15-16(9-13)26-10-25-15)18(23)14-6-4-5-12(3)19(14)27-21/h4-9,11H,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVOUCJERLZDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。